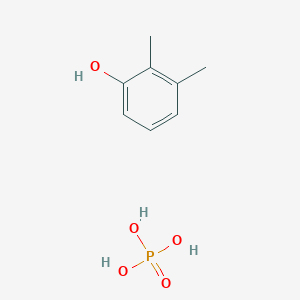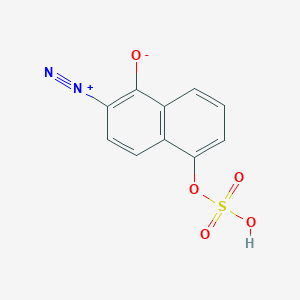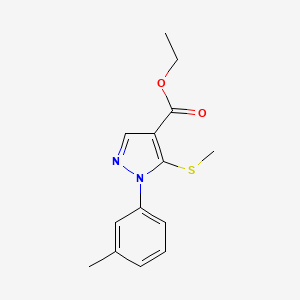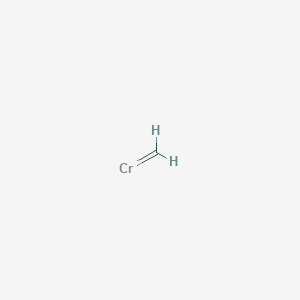
Butane-2,3-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Butane-2,3-dithione can be synthesized through several methods. One common approach involves the oxidative dehydrogenation of 3-hydroxybutanone. This reaction is typically carried out in the presence of a catalyst under atmospheric pressure and at elevated temperatures ranging from 523 to 673 K. The oxidative dehydrogenation proceeds via homogeneous radical-mediated pathways in air, with a selectivity of about 85% at 738 K .
Industrial Production Methods
Industrial production of this compound often involves the use of tungsten oxides with bronze-type structures containing vanadium and niobium as catalysts. These catalysts are efficient in accelerating the reaction, although they do not significantly increase the selectivity to this compound .
化学反応の分析
Types of Reactions
Butane-2,3-dithione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butane-2,3-dione.
Reduction: Reduction reactions can convert it into butane-2,3-dithiol.
Substitution: It can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products
Oxidation: Butane-2,3-dione.
Reduction: Butane-2,3-dithiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Butane-2,3-dithione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of butane-2,3-dithione involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. The pathways involved in its reactions often include radical intermediates, particularly in oxidative processes. The specific molecular targets and pathways depend on the type of reaction and the conditions under which it is carried out .
類似化合物との比較
Similar Compounds
Butane-2,3-dione:
Butane-2,3-dithiol: A reduced form of butane-2,3-dithione with thiol groups instead of thioxo groups.
2,3-Butanediamine: An amine derivative with amino groups instead of thioxo groups.
Uniqueness
This compound is unique due to the presence of two thioxo groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
特性
CAS番号 |
122243-58-7 |
|---|---|
分子式 |
C4H6S2 |
分子量 |
118.2 g/mol |
IUPAC名 |
butane-2,3-dithione |
InChI |
InChI=1S/C4H6S2/c1-3(5)4(2)6/h1-2H3 |
InChIキー |
RWMTWVSPJPEEHY-UHFFFAOYSA-N |
正規SMILES |
CC(=S)C(=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)



![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)

![(E)-2,2-diethoxyethyl-[2,2-diethoxyethyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14299086.png)
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)

![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)


